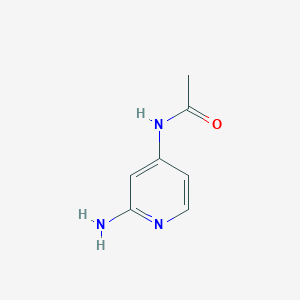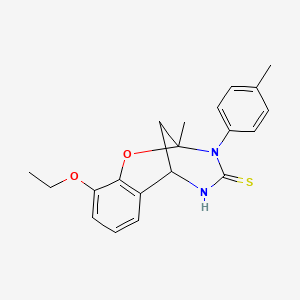
N-(2-aminopyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-aminopyridin-4-yl)acetamide” is an organic compound . It is also known as "2-ACETAMINO-4-AMINOPYRIDINE" .
Synthesis Analysis
The synthesis of “N-(2-aminopyridin-4-yl)acetamide” and its derivatives has been the subject of various studies . For instance, one study investigated the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Another study focused on the synthesis of novel 2-amino-N-pyrimidin-4-yl acetamides as hA2A receptor antagonists .
Molecular Structure Analysis
The molecular structure of “N-(2-aminopyridin-4-yl)acetamide” has been analyzed using various techniques . The InChI code for this compound is "1S/C7H9N3O/c1-5 (11)10-7-4-6 (8)2-3-9-7/h2-4H,1H3, (H3,8,9,10,11)" .
Chemical Reactions Analysis
“N-(2-aminopyridin-4-yl)acetamide” has been studied for its chemical reactions. For example, one study identified it as a potent hA2A receptor antagonist with excellent aqueous solubility .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bioactivity
- N-(5-Aminopyridin-2-yl)acetamide (APA), a similar molecule to N-(2-aminopyridin-4-yl)acetamide, has been studied for its structural and bioactive properties. Using density functional theory, researchers have explored its molecular structure, vibrational frequencies, and electronic properties. Molecular docking analysis indicated potential antidiabetic properties, suggesting APA could inhibit diabetic nephropathy (Asath et al., 2016).
Chemical Synthesis and Rearrangement
- The synthesis of pyridin-4-yl α-substituted acetamide products, which include N-(2-aminopyridin-4-yl)acetamide, has been achieved through reactions involving 3-halo-4-aminopyridines, acyl chlorides, and triethylamine. This process involves a rearrangement reaction with a presumed N-acylated intermediate and nucleophilic aromatic substitution (Getlik et al., 2013).
Corrosion Inhibition
- Derivatives of N-(pyridin-2-yl)acetamide, including those with aminopyridine structures, have been synthesized and tested as corrosion inhibitors. These compounds demonstrated significant inhibition efficiencies in both acidic and mineral oil media, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).
Antiallergic Properties
- N-(Pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to N-(2-aminopyridin-4-yl)acetamide, have been synthesized and evaluated as antiallergic agents. One such compound demonstrated significant potency in inhibiting histamine release and interleukin production, indicating its potential as an antiallergic therapeutic (Menciu et al., 1999).
Antimicrobial Activity
- The synthesis of novel sulphonamide derivatives, including those with aminopyridine structures, has shown promising antimicrobial activities. These findings suggest the potential of N-(2-aminopyridin-4-yl)acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis of Heterocyclic Derivatives
- Various reactions involving N-(pyridin-2-yl)acetamide derivatives have been explored for synthesizing novel heterocyclic compounds. These include reactions with aromatic aldehydes and thionyl chloride, leading to the formation of diverse structures with potential pharmaceutical applications (Mobinikhaledi et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-aminopyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRGWGUXUGTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminopyridin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)




![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)